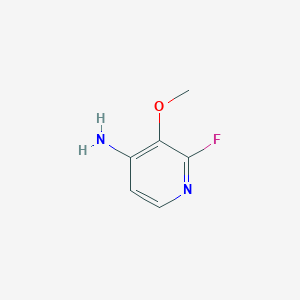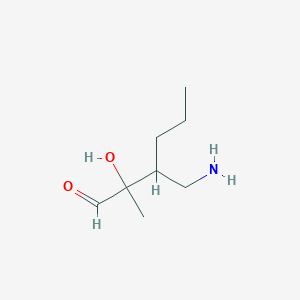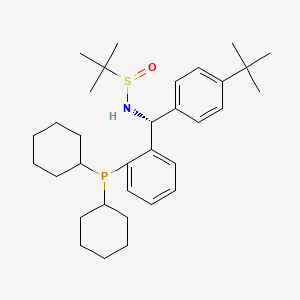
2-Fluoro-3-methoxypyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-methoxypyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2O
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxypyridin-4-amine typically involves the introduction of a fluorine atom and a methoxy group onto a pyridine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable fluorine source reacts with a pyridine derivative under basic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired substituents onto the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-methoxypyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Fluoro-3-methoxypyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its bioactive properties.
Materials Science: It serves as a precursor for the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors involved in disease pathways, making it a valuable compound in drug discovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-methoxypyridin-2-amine: Similar in structure but with different substitution positions.
4-Amino-3-methoxypyridine: Lacks the fluorine atom but has similar functional groups.
2-Fluoropyridine: Contains only the fluorine substituent without the methoxy group.
Uniqueness
2-Fluoro-3-methoxypyridin-4-amine is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H7FN2O |
|---|---|
Poids moléculaire |
142.13 g/mol |
Nom IUPAC |
2-fluoro-3-methoxypyridin-4-amine |
InChI |
InChI=1S/C6H7FN2O/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3,(H2,8,9) |
Clé InChI |
RSKPKXZCTDPAJU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CN=C1F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-22-(methylamino)-7,10-dioxo-2,11-dioxa-6,9,21-triazatetracyclo[15.6.2.1^{3,6.0^{20,24]hexacosa-1(23),17(25),18,20(24),21-pentaene-5-carboxamide](/img/structure/B13648506.png)


![6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13648529.png)

![6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13648546.png)


![tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride](/img/structure/B13648567.png)
![benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B13648572.png)


